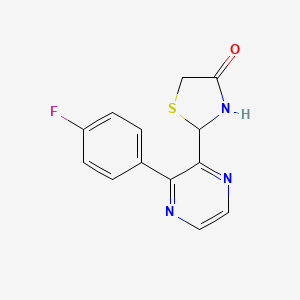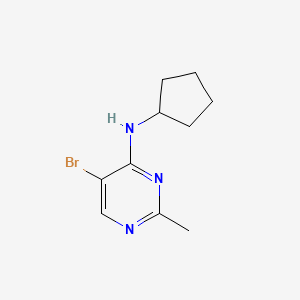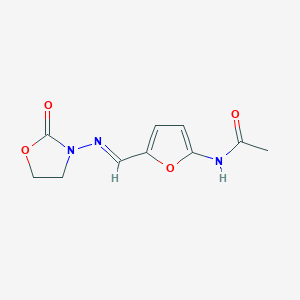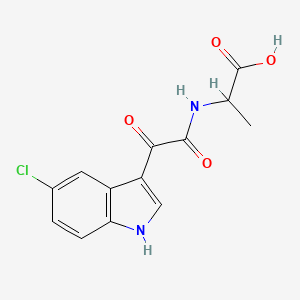
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole
Métodos De Preparación
The synthesis of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves several steps. One common method starts with 5-chlorotryptophan, which is reacted with potassium cyanate in water, followed by acidification with concentrated hydrochloric acid . The reaction conditions typically involve heating the mixture on a steam bath for several hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other indole derivatives. In biology, it has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways . In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties . Additionally, it has industrial applications in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)propanoic acid can be compared with other indole derivatives, such as 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride and 2-(1H-indol-3-ylsulfanyl)-ethylamine . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H11ClN2O4 |
|---|---|
Peso molecular |
294.69 g/mol |
Nombre IUPAC |
2-[[2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H11ClN2O4/c1-6(13(19)20)16-12(18)11(17)9-5-15-10-3-2-7(14)4-8(9)10/h2-6,15H,1H3,(H,16,18)(H,19,20) |
Clave InChI |
ISMXZIWRQMTMDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
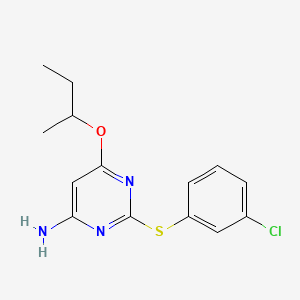
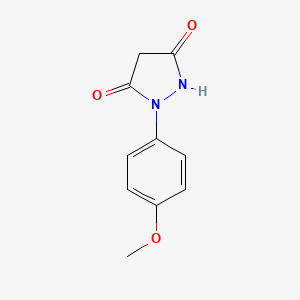
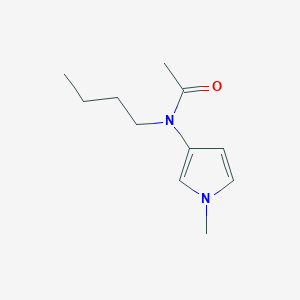
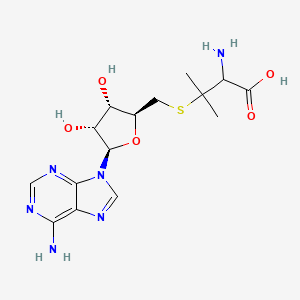
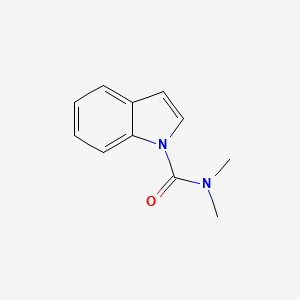
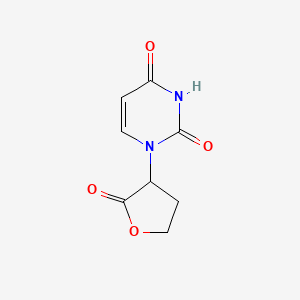

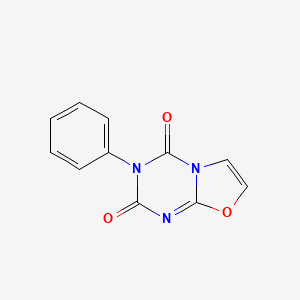
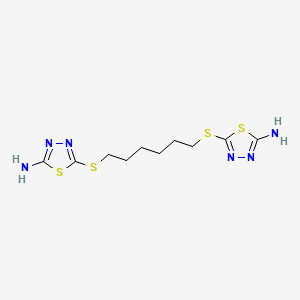
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
